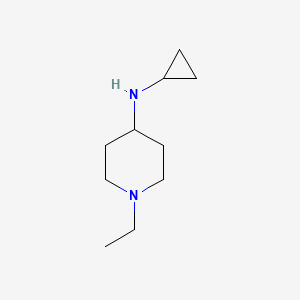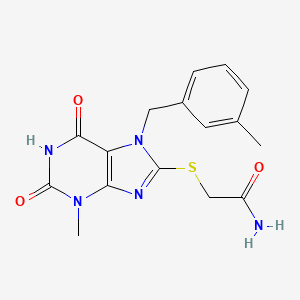
methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate is a compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a tributylstannyl group, which is a tin atom bonded to three butyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate typically involves the reaction of a suitable precursor with tributyltin hydride. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions usually include a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and reactors can also help in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or other nucleophiles can be used to replace the tributylstannyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or other peroxides can be used to oxidize the tin atom.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazoles, while oxidation can produce different tin oxides.
Scientific Research Applications
Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and triazole derivatives.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, while the tributylstannyl group can participate in organometallic reactions. These interactions can affect the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(trimethylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with trimethylstannyl group instead of tributylstannyl.
Methyl 2-(4-(triethylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with triethylstannyl group instead of tributylstannyl.
Methyl 2-(4-(triphenylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with triphenylstannyl group instead of tributylstannyl.
Uniqueness
The uniqueness of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate lies in its specific combination of the tributylstannyl group and the triazole ring. This combination imparts unique reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
methyl 2-(4-tributylstannyltriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N3O2.3C4H9.Sn/c1-10-5(9)4-8-3-2-6-7-8;3*1-3-4-2;/h3H,4H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQOPULVMBFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2789829.png)
![6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid](/img/structure/B2789830.png)
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2789831.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)
![6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789835.png)

![[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2789838.png)


![4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2789845.png)

![1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789848.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2789851.png)
